molecular formula C7H7ClO3 B13260286 3-(2-Chlorofuran-3-yl)propanoic acid

3-(2-Chlorofuran-3-yl)propanoic acid

Cat. No.: B13260286
M. Wt: 174.58 g/mol
InChI Key: CVONAFQEYNIHAX-UHFFFAOYSA-N
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Description

3-(2-Chlorofuran-3-yl)propanoic acid is an organic compound with the molecular formula C7H7ClO3. It is a derivative of furan, a heterocyclic organic compound, and contains a chlorine atom attached to the furan ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chlorofuran with acrylonitrile in the presence of a catalyst, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of 3-(2-Chlorofuran-3-yl)propanoic acid may involve large-scale chlorination processes and the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorofuran-3-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

3-(2-Chlorofuran-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chlorofuran-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the furan ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)propanoic acid: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    3-(2-Bromofuran-3-yl)propanoic acid: Contains a bromine atom instead of chlorine, affecting its chemical properties.

    3-(2-Methylfuran-3-yl)propanoic acid: Contains a methyl group instead of chlorine, leading to different steric and electronic effects.

Uniqueness

The chlorine atom enhances its electrophilic properties, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C7H7ClO3

Molecular Weight

174.58 g/mol

IUPAC Name

3-(2-chlorofuran-3-yl)propanoic acid

InChI

InChI=1S/C7H7ClO3/c8-7-5(3-4-11-7)1-2-6(9)10/h3-4H,1-2H2,(H,9,10)

InChI Key

CVONAFQEYNIHAX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1CCC(=O)O)Cl

Origin of Product

United States

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